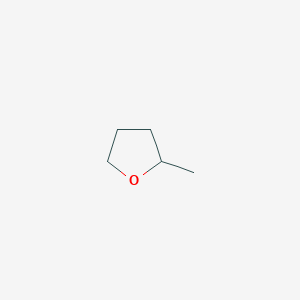

2-Methyltetrahydrofuran

概述

描述

Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent.

科学研究应用

Pharmaceutical Applications

2-MeTHF has been extensively utilized in pharmaceutical chemistry due to its effectiveness as a solvent in reaction processes and extractions.

Case Study: Salting-Out Processes

In a study focusing on salting-out techniques in pharmaceutical process chemistry, 2-MeTHF was employed to extract lipophilic impurities from aqueous solutions. The use of this solvent allowed for improved partitioning during the extraction of compounds like doripenem, demonstrating its effectiveness in enhancing product purity .

Table 1: Solvent Properties of 2-MeTHF

| Property | Value |

|---|---|

| Boiling Point | 80.1 °C |

| Density | 0.873 g/cm³ |

| Dielectric Constant | 7.6 |

| Flash Point | 23 °C |

Green Chemistry

The transition towards sustainable practices has highlighted the role of 2-MeTHF as a green solvent. It is biodegradable and derived from renewable resources, aligning with the principles of green chemistry.

Case Study: Biofuel Production

Research indicated that using 2-MeTHF as a solvent in the production of biofuels led to increased substrate conversion rates by approximately 13% and enhanced bio-oil yield by about 17 wt% compared to conventional solvents . This demonstrates its potential to improve efficiency in biomass conversion processes.

Energy Applications

2-MeTHF is also being explored for its potential as a fuel or fuel additive due to its favorable combustion properties.

Case Study: Fuel Blending

A study evaluating the blending rules for furanic species found that 2-MeTHF exhibited superior properties compared to other furan derivatives like 2-methylfuran. This makes it a promising candidate for developing advanced fuels with optimized characteristics .

Material Science

In material science, 2-MeTHF serves as a solvent in polymer synthesis and processing.

Case Study: Polymer Development

Research has shown that using 2-MeTHF can enhance the solubility of certain polymers, facilitating their processing into films and coatings. Its ability to dissolve both polar and non-polar materials makes it invaluable in formulating new polymer blends that require specific mechanical properties .

化学反应分析

Hydrogenation of Furfural

The primary industrial route involves catalytic hydrogenation of furfural (derived from biomass) in a single-step process:

Reaction:

-

Catalysts: Pd/C (3–5% loading), Ni-based catalysts, or Raney nickel.

-

Temperature: 115–260°C (vapor phase) or 60–140°C (liquid phase).

-

Pressure: 3–4 MPa H₂.

-

Yield: Up to 50% selectivity at >99% conversion with Pd catalysts .

By-products:

-

Major: Tetrahydrofuran (THF), 2-pentanone, 2-methylfuran.

-

Separation: Biphasic aqueous/organic separation at 60°C reduces water miscibility .

Levulinic Acid Pathway

An alternative renewable route via γ-valerolactone:

-

Cyclization and hydrogenation of levulinic acid to γ-valerolactone.

-

Hydrogenation to 1,4-pentanediol, followed by dehydration to 2-MeTHF .

Grignard Reagent Stability

2-MeTHF outperforms THF in stabilizing highly reactive organometallics:

| Parameter | 2-MeTHF | THF |

|---|---|---|

| Boiling Point | 80°C | 66°C |

| Stability with RMgX | >24 hrs | <12 hrs |

| Wurtz Coupling By-Product | Reduced | Significant |

Example Reaction:

-

Synthesis of β-(trifluoromethyl) β-amino acids using Reformatsky reagents in 2-MeTHF achieved 85–95% yield .

Cross-Coupling Reactions

Nickel-catalyzed cross-couplings of aryl Grignards in 2-MeTHF proceed efficiently:

-

Substrate: 4-Chloro-2-arylquinolines.

-

Conditions: 2.5 mol% Ni catalyst, 80°C, 4 h.

Participation in Ring-Closing Metathesis (RCM)

2-MeTHF enables spontaneous isomerization post-RCM due to its high polarity and thermal stability :

Substrate: Allylic ethers (e.g., 1-(allyloxy)-1-vinylcyclohexane).

Catalyst: Hoveyda-Grubbs II (0.25–10 mol%).

Results:

| Catalyst Loading (mol%) | Conversion (%) | Product Ratio (RCM:Isomer) |

|---|---|---|

| 0.25 | 100 | 98:2 |

| 10 | 100 | <1:99 |

Key Advantage: Facilitates double-bond migration to form thermodynamically favored vinylic ethers/amides .

Oxidation and Peroxide Formation

While more stable than THF, 2-MeTHF forms peroxides under prolonged air exposure:

| Condition | Peroxide Formation (ppm) |

|---|---|

| Fresh bottle | 2 |

| 5 days (unstabilized) | 45 |

| With BHT stabilizer | <150 |

Safety Note: Reacts violently with strong oxidizers (e.g., HNO₃, O₃) .

Extraction Efficiency

-

Partition Coefficients: Superior to THF for polar/non-polar separations due to low water solubility (4.4 g/100 g at 23°C) .

-

Case Study: Isolation of metathesis products achieved via simple phase separation, avoiding chromatography .

Biofuel Component

2-MeTHF’s high energy density (30.7 MJ/L) and renewable origin make it a diesel additive. A reduced combustion mechanism (78 species, 233 reactions) accurately predicts ignition delays and flame speeds in dual-fuel engines .

常见问题

Basic Questions

Q. What key physicochemical properties of 2-MeTHF make it suitable as a solvent in organometallic reactions?

- 2-MeTHF exhibits low miscibility with water, high stability under acidic/basic conditions, and superior solvation for organometallic reagents compared to THF. Its methyl group enhances steric hindrance, reducing side reactions with sensitive substrates. These properties make it ideal for Grignard reactions, lithium-based syntheses, and catalysis .

Q. How should 2-MeTHF be safely stored and handled to prevent laboratory hazards?

- Store 2-MeTHF in tightly sealed containers in cool, ventilated areas away from heat, flames, and incompatible substances (e.g., strong oxidizers, acids, or bases). Use non-sparking tools, grounded metal containers, and explosion-proof equipment. Implement local exhaust ventilation and personal protective equipment (PPE) to minimize inhalation risks .

Q. What are the advantages of using 2-MeTHF over n-hexane in natural product extraction?

- 2-MeTHF demonstrates comparable efficiency to n-hexane in extracting lipophilic compounds (e.g., carotenoids) while offering a greener profile: it is biodegradable, derived from renewable biomass, and easier to recycle. Hansen solubility parameter (HSP) modeling confirms its compatibility with triglycerides and aromatics .

Q. What regulatory guidelines exist for residual 2-MeTHF in pharmaceutical formulations?

- The ICH guidelines specify a permitted daily exposure (PDE) for 2-MeTHF based on toxicological data. While no genotoxicity or carcinogenicity has been observed, residual solvent levels must comply with limits set by preclinical safety studies, particularly for reproductive toxicity .

Advanced Research Questions

Q. How does the pseudorotational behavior of 2-MeTHF influence its thermodynamic properties in low-temperature applications?

- Adiabatic calorimetry reveals that pseudorotation between conformers contributes to entropy changes, particularly below 100 K. Quantum chemical models suggest a transition state energy of ~4 kJ/mol, impacting heat capacity calculations. This is critical for designing cryogenic reactions or energy storage systems .

Q. What experimental strategies can resolve contradictions in 2-MeTHF’s toxicity data for long-term studies?

- Methodologies include:

- Replicating Ames tests and micronucleus assays to confirm non-genotoxicity .

- Conducting chronic exposure studies in rodent models to assess organ-specific effects.

- Cross-referencing zebrafish embryo toxicity data (LC₅₀ = 2,980 mg/L) with mammalian models to refine safety thresholds .

Q. How can 2-MeTHF stabilize reactive intermediates in lithium metal battery electrolytes?

- 2-MeTHF’s low polarity and high donor number improve lithium-ion solvation, reducing dendrite formation. Its low-temperature stability (−80°C to 80°C) enables efficient charge/discharge cycles. Experimental designs should include electrochemical impedance spectroscopy (EIS) to evaluate interfacial kinetics .

Q. What methodologies assess 2-MeTHF’s environmental footprint compared to traditional solvents?

- Life cycle analysis (LCA) evaluates its biomass-derived synthesis (e.g., from levulinic acid) versus petroleum-based solvents. HSP-based theoretical studies and biodegradability tests (OECD 301) quantify its ecological advantages. Comparative extraction yields and solvent recovery rates further validate sustainability claims .

Q. How does 2-MeTHF’s compatibility with organocatalysts influence asymmetric synthesis outcomes?

- Its non-coordinating nature preserves catalyst activity in enantioselective reactions. Researchers should optimize reaction parameters (e.g., temperature, concentration) using kinetic profiling and nuclear magnetic resonance (NMR) to monitor intermediate stability. Case studies in palladium-catalyzed cross-couplings demonstrate improved yields vs. THF .

Q. What analytical techniques characterize 2-MeTHF’s phase behavior in multiphase reaction systems?

- Gas chromatography (GC) monitors azeotrope formation, while differential scanning calorimetry (DSC) tracks phase transitions. For biphasic systems (e.g., aqueous-organic), interfacial tension measurements and UV-Vis spectroscopy quantify partitioning efficiencies .

Q. Methodological Considerations

- Data Contradiction Analysis : Cross-validate toxicological results using multiple models (e.g., in vitro/in vivo) and statistical tools like Bayesian meta-analysis.

- Experimental Design : Prioritize solvent recycling protocols (e.g., distillation) to align with green chemistry principles.

- Safety Protocols : Integrate OSHA/NIOSH exposure limits (e.g., 50 ppm TWA) into risk assessments for laboratory workflows .

属性

IUPAC Name |

2-methyloxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5-3-2-4-6-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUJQDFVADABEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9030258 | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyltetrahydrofuran appears as a colorless liquid with an ether-like odor. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Liquid, Clear, colorless to yellow liquid with a mildly irritating odor of ether; [NTP: CSWG] | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Furan, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

97.3 [mmHg] | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25265-68-3, 96-47-9 | |

| Record name | METHYLTETRAHYDROFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3972 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025265683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLTETRAHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2115 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, tetrahydro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyltetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyltetrahydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLTETRAHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FCD0VD8ALF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。